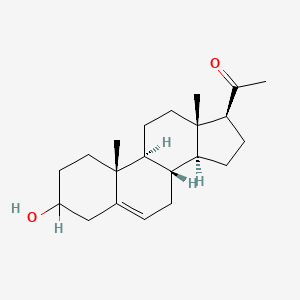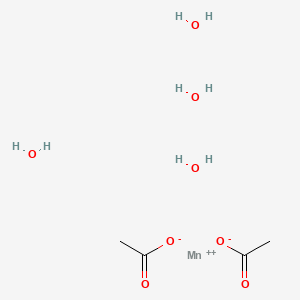
pregnenolone
Übersicht
Beschreibung
pregnenolone: It is a precursor in the biosynthesis of many other steroid hormones, including progesterone, androgens, estrogens, glucocorticoids, and mineralocorticoids . This compound is synthesized in the adrenal glands, gonads, and brain, and plays a crucial role in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pregnenolone can be synthesized from cholesterol through a series of enzymatic reactions. The primary synthetic route involves the conversion of cholesterol to this compound via the enzyme cytochrome P450scc (side-chain cleavage enzyme). This reaction occurs in the mitochondria and requires the presence of adrenocorticotropic hormone (ACTH) to stimulate the production .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of cholesterol from natural sources, followed by its conversion to this compound using biotechnological methods. This process may include microbial fermentation or the use of genetically engineered yeast or bacteria to produce the necessary enzymes for the conversion .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pregnenolone can undergo oxidation to form progesterone.
Reduction: this compound can be reduced to form 5α-pregnane-3β-ol-20-one, a reaction catalyzed by 5α-reductase.
Substitution: this compound can undergo substitution reactions to form various derivatives, such as this compound sulfate.
Common Reagents and Conditions:
Oxidation: NAD+ and 3β-HSD enzyme.
Reduction: 5α-reductase enzyme.
Substitution: Sulfate donors for the formation of this compound sulfate.
Major Products Formed:
Progesterone: Formed through oxidation.
5α-Pregnane-3β-ol-20-one: Formed through reduction.
This compound sulfate: Formed through substitution.
Wissenschaftliche Forschungsanwendungen
Pregnenolone has a wide range of scientific research applications:
Wirkmechanismus
Pregnenolone exerts its effects through several mechanisms:
Neurosteroid Activity: this compound acts as a neurosteroid, modulating the activity of neurotransmitter receptors such as the γ-aminobutyric acid (GABA) receptor.
Hormone Precursor: this compound is a precursor to other steroid hormones, influencing various physiological processes through its conversion to these hormones.
Vergleich Mit ähnlichen Verbindungen
Progesterone: Another steroid hormone synthesized from pregnenolone.
Dehydroepiandrosterone (DHEA): A steroid hormone that is also synthesized from this compound and serves as a precursor to androgens and estrogens.
Corticosterone: A glucocorticoid hormone synthesized from this compound, involved in stress response.
Uniqueness of this compound: this compound is unique due to its role as a precursor to a wide variety of steroid hormones. Its neurosteroid activity also sets it apart from other similar compounds, as it directly influences cognitive functions and memory .
Eigenschaften
IUPAC Name |
1-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBQBCIOKFOEO-OZIWPBGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872921 | |
| Record name | 3-Hydroxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38372-24-6 | |
| Record name | 3-Hydroxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride](/img/structure/B7853940.png)
![3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B7853943.png)


![(2E)-1-{2,7-diazaspiro[4.4]nonan-2-yl}-3-(4-methoxyphenyl)prop-2-en-1-one hydrochloride](/img/structure/B7853966.png)

![2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7853987.png)






